Structural Differentiation: Isoxazole Substitution vs. Simple Propiolate Ester
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is structurally differentiated from the simple, widely used building block methyl propiolate by the presence of a 3-methylisoxazole heterocycle. This substitution results in a significantly higher molecular weight (165.15 vs. 84.07 g/mol) and a larger topological polar surface area (tPSA) (52.3 vs. 26.3 Ų), as computed by PubChem [1][2]. These altered physical properties directly impact compound handling, purification, and solubility profiles.
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | MW: 165.15 g/mol; tPSA: 52.3 Ų |
| Comparator Or Baseline | Methyl propiolate: MW: 84.07 g/mol; tPSA: 26.3 Ų |
| Quantified Difference | MW: +81.08 g/mol; tPSA: +26.0 Ų (approx. 100% increase) |
| Conditions | Values computed by PubChem 2.2 and Cactvs 3.4.8.18 [1][2]. |
Why This Matters
The substantial difference in molecular weight and polar surface area is not trivial; it signifies a different class of building block, implying distinct physical properties, synthetic handling requirements, and potentially different solubility and membrane permeability characteristics, making direct substitution unwise without experimental validation.
- [1] PubChem. (2025). Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate. PubChem CID 154575251. View Source
- [2] PubChem. (2025). Methyl propiolate. PubChem CID 13536. View Source
